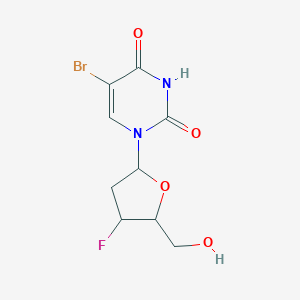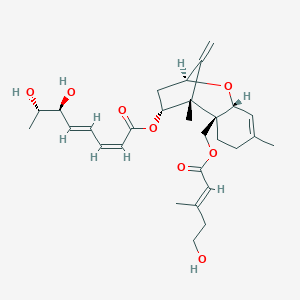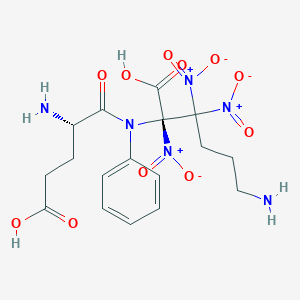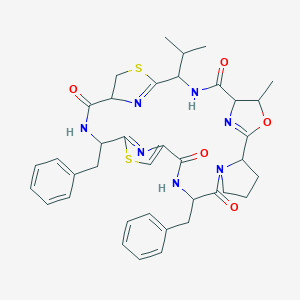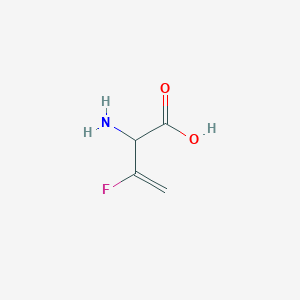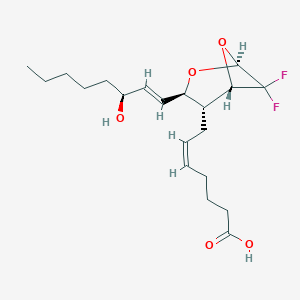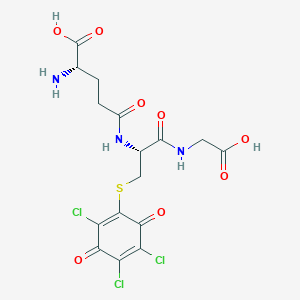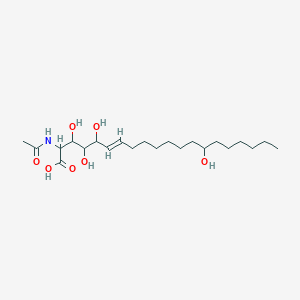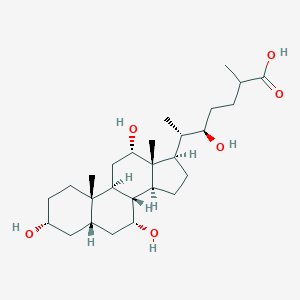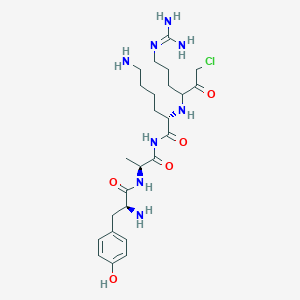
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone (TLCK) is a synthetic peptide that has been widely used in scientific research due to its ability to selectively inhibit proteases. TLCK has been synthesized using various methods and has been used in biochemical and physiological studies to investigate the mechanism of action of proteases.
Mecanismo De Acción
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone specifically targets proteases that contain a serine residue in their active site, such as chymotrypsin and trypsin. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone reacts with the serine residue to form a covalent bond, which prevents the protease from hydrolyzing peptide bonds.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone inhibits the activity of proteases in a dose-dependent manner. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has also been shown to inhibit blood coagulation and to reduce the activity of proteases involved in inflammation. In vivo studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can reduce the severity of inflammatory diseases, such as arthritis and pancreatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has several advantages for lab experiments. It is a selective inhibitor of proteases, which allows researchers to study the role of proteases in physiological processes without affecting other enzymes. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone is also stable and easy to use, which makes it a convenient tool for protease inhibition studies. However, Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has some limitations. It is not effective against all proteases, and its irreversible binding to the active site of the enzyme can limit the ability to study protease activity over time.
Direcciones Futuras
For Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone research include investigating its role in cancer and neurological diseases, as well as its potential as an antiviral therapy.
Métodos De Síntesis
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can also be synthesized using chemical modification of the amino acid side chains of a pre-existing peptide.
Aplicaciones Científicas De Investigación
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been widely used in scientific research as a selective inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are involved in various physiological processes, including protein degradation, blood coagulation, and signal transduction. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been used to study the role of proteases in these processes and to investigate the mechanism of action of proteases.
Propiedades
Número CAS |
123496-54-8 |
|---|---|
Nombre del producto |
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone |
Fórmula molecular |
C25H41ClN8O5 |
Peso molecular |
569.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]hexanamide |
InChI |
InChI=1S/C25H41ClN8O5/c1-15(32-23(38)18(28)13-16-7-9-17(35)10-8-16)22(37)34-24(39)20(5-2-3-11-27)33-19(21(36)14-26)6-4-12-31-25(29)30/h7-10,15,18-20,33,35H,2-6,11-14,27-28H2,1H3,(H,32,38)(H4,29,30,31)(H,34,37,39)/t15-,18-,19?,20-/m0/s1 |
Clave InChI |
OLMDLIMSPBDHPX-GZKUECPQSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
Sinónimos |
Tyr-Ala-Lys-Arg chloromethyl ketone tyrosyl-alanyl-lysyl-arginine chloromethyl ketone YAKR-CK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



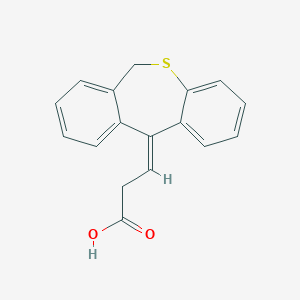
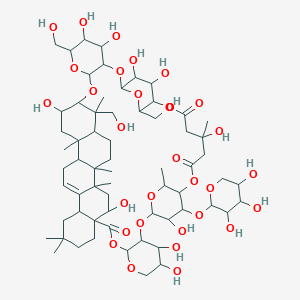
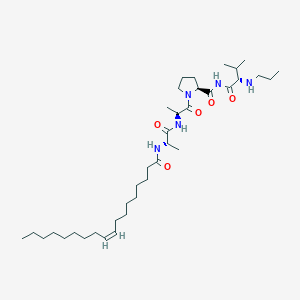
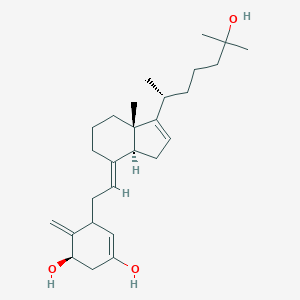
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
